molecular formula C11H9N3O3S B14352127 N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide CAS No. 91093-69-5

N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide

Cat. No.: B14352127
CAS No.: 91093-69-5
M. Wt: 263.27 g/mol
InChI Key: QZKYMJIEKGQLGB-UHFFFAOYSA-N
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Description

N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitro group at the 5-position of the thiazole ring and a phenylacetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide typically involves the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride. This intermediate is then reacted with 5-nitro-2-aminothiazole in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide is unique due to its specific structural features, such as the phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

91093-69-5

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C11H9N3O3S/c15-9(6-8-4-2-1-3-5-8)13-11-12-7-10(18-11)14(16)17/h1-5,7H,6H2,(H,12,13,15)

InChI Key

QZKYMJIEKGQLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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